molecular formula C5H5Br2N3 B1461831 1-Allyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 294852-99-6

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No.: B1461831
CAS No.: 294852-99-6
M. Wt: 266.92 g/mol
InChI Key: WURQZLPPUWYGBE-UHFFFAOYSA-N
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Description

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with allyl and dibromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be synthesized through the bromination of 1-allyl-1H-1,2,4-triazole. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-allyl-3,5-dibromo-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides a stable scaffold that can interact with various biological pathways, making it a versatile compound for drug development .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is unique due to the presence of both allyl and dibromo groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQZLPPUWYGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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